3-Methoxy-4-(benzyloxy)-benzenepropanoic acid
Overview
Description
3-Methoxy-4-(benzyloxy)-benzenepropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group (-OCH3) and a benzyloxy group (-OCH2C6H5) attached to a benzene ring, along with a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(benzyloxy)-benzenepropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available vanillin (4-hydroxy-3-methoxybenzaldehyde).
Benzylation: Vanillin is subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-(benzyloxy)benzaldehyde.
Reduction: The aldehyde group in 3-methoxy-4-(benzyloxy)benzaldehyde is reduced to an alcohol using a reducing agent like sodium borohydride.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Microwave irradiation and polymer-supported synthesis techniques can be employed to enhance reaction efficiency and product recovery .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, Jones reagent.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydride.
Major Products:
Oxidation Products: 3-Methoxy-4-(benzyloxy)benzaldehyde, 3-Methoxy-4-(benzyloxy)benzoic acid.
Reduction Products: 3-Methoxy-4-(benzyloxy)benzyl alcohol.
Scientific Research Applications
3-Methoxy-4-(benzyloxy)-benzenepropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials, including resins and coatings
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(benzyloxy)-benzenepropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 3-Methoxy-4-methylbenzoic acid
- 4-Benzyloxy-3-methoxybenzaldehyde
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 3-Methoxy-4-(benzyloxy)-benzenepropanoic acid is unique due to the presence of both methoxy and benzyloxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEFIQLTGBLFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372900 | |
Record name | 3-(3-methoxy-4-benzyloxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30034-49-2 | |
Record name | 3-(3-methoxy-4-benzyloxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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